Scientific Field: Urology
Methods of Application: Randomized controlled trials (RCTs) were identified and extracted from MEDLINE, Embase, and CENTRAL.
Results: Solifenacin significantly reduced urgency episodes, micturitions, and incontinence episodes per 24 h.
Scientific Field: Pharmaceutics
Application Summary: A bioequivalent tablet form of solifenacin succinate (SOL) with improved storage stability was designed using a direct compression (DC) technique.
Scientific Field: Pediatric Urology
Application Summary: Solifenacin combined with biofeedback is used for treating pediatric overactive bladder.
Solifenacin is a synthetic compound classified as a competitive muscarinic receptor antagonist. It is primarily indicated for the treatment of overactive bladder syndrome, characterized by symptoms such as urinary incontinence, urgency, and frequency. Solifenacin selectively targets the M3 muscarinic receptors in the bladder, which play a crucial role in regulating smooth muscle contraction. By inhibiting these receptors, solifenacin effectively reduces bladder contractions, thereby enhancing the bladder's capacity and improving control over urination .
Solifenacin acts as a muscarinic receptor antagonist []. Muscarinic receptors are a type of G protein-coupled receptor (GPCR) found in various tissues, including the bladder. They respond to the neurotransmitter acetylcholine, which causes muscle contraction. Solifenacin binds to the muscarinic receptor, preventing acetylcholine from binding and thereby relaxing the bladder muscle [].
The primary metabolic pathway for solifenacin involves cytochrome P450 enzymes, particularly CYP3A4. The compound undergoes N-oxidation at the quinuclidin ring, yielding several metabolites, including the pharmacologically active 4R-hydroxy solifenacin and various inactive forms such as N-glucuronide and N-oxide derivatives. Approximately 69% of solifenacin is excreted renally, with the remaining 23% eliminated via feces . The compound's stability and metabolic profile are essential for its therapeutic efficacy and safety.
Solifenacin exhibits significant biological activity through its antagonistic effects on muscarinic receptors. Its primary action is to block acetylcholine from binding to M3 receptors in the bladder, leading to decreased detrusor muscle contractions. Studies have demonstrated that solifenacin effectively inhibits contractions induced by various stimuli, including carbachol and electrical field stimulation . Additionally, it may possess calcium channel antagonist properties at higher concentrations, further contributing to its therapeutic effects in managing overactive bladder symptoms .
The synthesis of solifenacin involves several steps that typically include:
These synthetic routes ensure that the final product possesses the necessary pharmacological properties for effective therapeutic use .
Solifenacin is primarily used in clinical settings for treating overactive bladder syndrome. Its efficacy in reducing urinary frequency and urgency has made it a popular choice among anticholinergic medications. It is administered orally and is available under various brand names, including Vesicare. Due to its long half-life (45 to 68 hours), solifenacin can be taken once daily, providing sustained relief from symptoms .
Solifenacin's metabolism can be significantly affected by other medications, particularly those that inhibit CYP3A4 enzymes. Concomitant use of drugs like ketoconazole can increase solifenacin levels in the body, potentially leading to adverse effects. Furthermore, there are concerns regarding drug interactions that may prolong the QT interval, increasing the risk of arrhythmias when used with other QT-prolonging agents such as moxifloxacin or pimozide . Therefore, careful consideration of potential drug interactions is crucial when prescribing solifenacin.
Several compounds share structural or functional similarities with solifenacin. Below is a comparison highlighting their unique characteristics:
| Compound Name | Mechanism of Action | Indications | Unique Features |
|---|---|---|---|
| Oxybutynin | Muscarinic receptor antagonist | Overactive bladder | Available in transdermal patch form |
| Tolterodine | Muscarinic receptor antagonist | Overactive bladder | Offers extended-release formulation |
| Darifenacin | Selective M3 receptor antagonist | Overactive bladder | Greater selectivity for M3 receptors |
| Fesoterodine | Prodrug converted to active metabolite | Overactive bladder | Provides rapid onset of action |
Solifenacin stands out due to its high selectivity for M3 receptors and its favorable pharmacokinetic profile, allowing once-daily dosing while minimizing side effects associated with non-selective anticholinergics .
Solifenacin succinate exhibits well-defined thermodynamic characteristics that are critical for its pharmaceutical development and analytical characterization. The melting point of solifenacin succinate has been consistently reported across multiple sources. The pure drug substance demonstrates a melting point range of 134-136°C [1], with additional research confirming values of 147-149°C [2] and 145°C [3]. These variations may reflect differences in crystalline forms or measurement conditions, though all values fall within a narrow temperature range indicative of a well-defined crystalline structure.
The solubility profile of solifenacin succinate shows exceptional water solubility characteristics. The compound exhibits very high aqueous solubility, with reported values of 610 mg/mL at room temperature [4], demonstrating excellent dissolution properties in aqueous media. More specific measurements indicate solubility values of approximately 200-300 mg/mL in media within the pH range of 1-6.8 at 37±1°C [5]. The compound shows complete solubility in water, very high solubility in methanol, and slightly reduced solubility in ethanol [2]. Additional solubility data indicates approximately 10 mg/mL solubility in phosphate-buffered saline at pH 7.2 [6], and approximately 25 mg/mL in dimethyl sulfoxide and dimethyl formamide [6]. This high aqueous solubility classifies solifenacin succinate as a Biopharmaceutics Classification System Class 1 compound with high solubility and high permeability [5].
The partition coefficient data for solifenacin reveals moderate lipophilicity characteristics. The calculated logarithmic partition coefficient values range from logP 3.9 to 3.96 [1], indicating moderate lipophilic properties. The experimental log D values demonstrate lipophilicity ranking where solifenacin falls between tolterodine and fesoterodine with comparable values [7]. The compound exhibits a polar surface area of 32.78 Ų [1], hydrogen acceptor count of 2, and hydrogen donor count of 0 [1], contributing to its overall physicochemical profile. These partition coefficient values support the compound's ability to cross biological membranes while maintaining adequate aqueous solubility for pharmaceutical formulation.
| Property | Value | Reference |
|---|---|---|
| Melting Point | 134-136°C [1], 145°C [3], 147-149°C [2] | Multiple sources |
| Water Solubility | 610 mg/mL [4], 200-300 mg/mL (pH 1-6.8) [5] | Multiple studies |
| Log P | 3.9-3.96 [1] | Computational |
| Polar Surface Area | 32.78 Ų [1] | Calculated |
The mass spectrometric analysis of solifenacin reveals distinctive fragmentation patterns that provide valuable structural information. The molecular ion of solifenacin appears at m/z 363 in positive electrospray ionization mode, corresponding to the protonated molecular ion [M+H]⁺ [8] [9]. The fragmentation pattern shows a characteristic transition from the precursor ion at m/z 363.2 to the product ion at m/z 193.2 [8], representing a loss of 170 mass units. This fragmentation corresponds to the cleavage of the quinuclidine carboxylate ester bond, resulting in the formation of the phenyltetrahydroisoquinoline fragment ion.
Additional fragmentation pathways include the formation of ions at m/z 368.2→198.2 for the deuterated internal standard solifenacin-d5 [8], demonstrating consistent fragmentation behavior with a mass shift corresponding to the deuterium incorporation. The mass spectrometric behavior in different ionization modes shows [M+Na]⁺ adducts and [M+K]⁺ adducts, though these typically provide less informative fragmentation patterns compared to the protonated species [9].
The collision-induced dissociation patterns reveal structure-specific fragmentation routes. The primary fragmentation involves the heterolytic cleavage of the carbamate ester linkage between the quinuclidine and tetrahydroisoquinoline moieties. Secondary fragmentation pathways include losses from the quinuclidine ring system and rearrangement reactions within the tetrahydroisoquinoline portion. These fragmentation patterns are utilized in multiple reaction monitoring methods for quantitative analysis, with the 363.2→193.2 transition serving as the primary quantitative transition [8] [9] [10].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of solifenacin through both proton and carbon-13 measurements. The compound presents complex NMR spectra due to its bicyclic quinuclidine system and tetrahydroisoquinoline moiety. Research utilizing chiral solvating agents has demonstrated the ability to differentiate between enantiomers of the solifenacin building blocks [11] [12]. The phenyltetrahydroisoquinoline component shows characteristic chemical shift patterns, with the phenyl ring protons appearing in the aromatic region and the tetrahydroisoquinoline protons displaying distinct coupling patterns [11].
The quinuclidine portion of the molecule exhibits characteristic bridgehead proton signals and complex splitting patterns due to the rigid bicyclic structure. Nuclear Overhauser effect measurements have been employed to determine the three-dimensional structure of solifenacin constituents, particularly in the presence of chiral solvating agents such as Pirkle's alcohol [11]. These studies reveal specific spatial relationships between protons in the molecule, confirming the stereochemical assignments.
Carbon-13 NMR spectroscopy provides additional structural information, with computed chemical shifts showing good agreement with experimental values [12]. The carbon spectrum displays distinct signals for the quinuclidine carbons, the tetrahydroisoquinoline system, and the carboxylate carbon. The use of density functional theory calculations has enabled accurate prediction of ¹³C chemical shifts, facilitating absolute configuration assignments without relying on empirical correlations [12]. The NMR data demonstrates characteristic patterns for both the quinuclidine and tetrahydroisoquinoline portions of the molecule, with specific chemical shift ranges that are diagnostic for these structural features.
The infrared spectroscopic characterization of solifenacin succinate reveals distinct absorption bands characteristic of its functional groups. The FTIR spectrum displays several key absorption features: O-H stretching vibrations at 3300±100 cm⁻¹, C-H stretching at 3000±100 cm⁻¹, and carbonyl (C=O) stretching at 1700±100 cm⁻¹ [13] [14]. Additional characteristic bands include C=C aromatic stretching at 1600±50 cm⁻¹ and 1500±50 cm⁻¹, C=C aliphatic at 1400±50 cm⁻¹, and C-O stretching at 1200±50 cm⁻¹ [13] [14]. These spectral features are consistent across different formulations and remain unchanged in drug-excipient compatibility studies, indicating the stability of the compound's chemical structure [13] [14].
The ultraviolet-visible spectroscopic analysis reveals characteristic absorption properties useful for quantitative analysis. Solifenacin succinate exhibits maximum absorption at 215 nm in aqueous ethanol solutions [2], making this wavelength suitable for UV spectrophotometric determination. In phosphate buffer at pH 6.8, the absorption maximum shifts to 259 nm [14], demonstrating pH-dependent spectral behavior. The compound follows Beer-Lambert law in concentration ranges from 10-100 μg/mL [14] and 100-500 μg/mL [15], enabling accurate quantitative determinations.
Second derivative UV spectrophotometry has been employed for enhanced specificity, with solifenacin succinate showing absorption amplitude at 228 nm in ethanol [16]. The first-order derivative UV spectrophotometric method utilizes an absorption maximum at 294 nm in water [15], providing an alternative analytical approach. These spectroscopic methods demonstrate excellent linearity with correlation coefficients exceeding 0.99 [16] [15], supporting their utility for pharmaceutical quality control applications.
Ion mobility spectrometry provides unique structural information through collision cross-section measurements that reflect the three-dimensional shape and size of ions in the gas phase. For solifenacin, experimental collision cross-section values have been determined using traveling wave ion mobility spectrometry calibrated with polyalanine and drug standards [17]. The compound exhibits distinct collision cross-section values depending on the ionization state and adduct formation.
The protonated molecular ion [M+H]⁺ of solifenacin demonstrates a collision cross-section of 189.01 Ų [17]. Sodium adducts [M+Na]⁺ show a collision cross-section of 179.96 Ų [17], while potassium adducts [M+K]⁺ exhibit values of 181.84 Ų [17]. Interestingly, the dehydrated protonated species [M+H-H₂O]⁺ displays a reduced collision cross-section of 172.59 Ų [17], consistent with the loss of water leading to a more compact ion structure.
Predicted collision cross-section values calculated using computational methods show good agreement with experimental measurements [18]. The predicted values include [M+H]⁺ at 179.0 Ų, [M+Na]⁺ at 179.3 Ų, and [M-H]⁻ at 178.1 Ų [18]. Additional predicted values encompass various adduct forms: [M+NH₄]⁺ at 192.4 Ų, [M+K]⁺ at 173.9 Ų, [M+H-H₂O]⁺ at 166.9 Ų, and several anionic forms including [M+HCOO]⁻ at 182.4 Ų and [M+CH₃COO]⁻ at 184.3 Ų [18].
The collision cross-section data provides valuable information about the conformational flexibility and three-dimensional structure of solifenacin in the gas phase. The relatively compact cross-sectional area reflects the rigid bicyclic quinuclidine structure and the constrained tetrahydroisoquinoline system. These measurements are particularly useful for distinguishing solifenacin from structurally related compounds and for confirming molecular identity in complex analytical matrices. The consistency between experimental and predicted values validates the computational approaches used for collision cross-section prediction and supports the structural assignments for this important pharmaceutical compound.
| Ion Form | Experimental CCS (Ų) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 189.01 [17] | 179.0 [18] |
| [M+Na]⁺ | 179.96 [17] | 179.3 [18] |
| [M+K]⁺ | 181.84 [17] | 173.9 [18] |
| [M+H-H₂O]⁺ | 172.59 [17] | 166.9 [18] |
| [M-H]⁻ | - | 178.1 [18] |
The synthesis of (S)-1-phenyltetrahydroisoquinoline represents a critical step that determines the overall stereochemical outcome of solifenacin production. Multiple synthetic strategies have been developed, with the most prominent involving the Pictet-Spengler cyclization of N-(2-phenethyl)benzamide derivatives [10] [5].
The traditional approach begins with the condensation of phenylethylamine with benzoyl chloride to form N-(2-phenethyl)benzamide, followed by cyclization using phosphorus pentoxide and phosphorus pentachloride in benzene solvent [10]. This method provides the racemic tetrahydroisoquinoline, which subsequently requires chiral resolution to obtain the desired (S)-enantiomer. The resolution is typically achieved through formation of diastereomeric salts with chiral acids, followed by selective crystallization [3] [11].
Advanced methodologies have focused on direct asymmetric synthesis to avoid the inefficiencies associated with racemic resolution. The asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline using [Ir(COD)Cl]₂-(S)-P-Phos catalyst system has emerged as a highly effective approach, achieving 95% isolated yield with 98% enantiomeric excess [8]. This method operates under mild conditions (60°C, 20 bar H₂) and demonstrates excellent scalability, with successful implementation on 200-gram scale operations.
The preparation of (R)-3-quinuclidinol has evolved significantly with the development of both chemical and biocatalytic asymmetric reduction methods. The chemical approach utilizes ruthenium-based chiral catalysts for the asymmetric hydrogenation of 3-quinuclidinone [7]. The RuBr₂(S,S)-xylskewphos catalyst system in ethanol containing base affords (R)-3-quinuclidinol in 88-90% enantiomeric excess, with yields suitable for large-scale production [7].
Biocatalytic approaches have gained prominence due to their exceptional stereoselectivity and environmental compatibility. The 3-quinuclidinone reductase from Rhodotorula rubra catalyzes the NADPH-dependent reduction of 3-quinuclidinone to (R)-3-quinuclidinol with >99.9% enantiomeric excess [6]. Industrial implementation requires cofactor regeneration systems, typically employing glucose dehydrogenase for NADPH recycling, enabling stoichiometric conversion of 618 mM substrate within 21 hours [6].
Recent developments have introduced whole-cell biocatalyst systems that provide self-sufficient cofactor regeneration, achieving space-time yields of 916 g L⁻¹ d⁻¹ [7]. These systems represent significant advances in process efficiency and sustainability, eliminating the need for external cofactor addition while maintaining excellent stereochemical control.
The development of catalytic asymmetric hydrogenation for solifenacin intermediate synthesis represents a paradigm shift toward more efficient and sustainable production methods. The iridium-catalyzed asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline hydrochloride has been optimized through extensive catalyst and condition screening [8].
The optimal catalyst system employs [Ir(COD)Cl]₂ complexed with (S)-P-Phos ligand, operating at substrate-to-catalyst ratios exceeding 1000:1. Critical parameters include the use of tetrahydrofuran as solvent, 1-2 equivalents of phosphoric acid as additive, and reaction conditions of 60°C under 20 bar hydrogen pressure [8]. This system consistently delivers 95% isolated yield with 98% enantiomeric excess, demonstrating excellent reproducibility across multiple scales.
Alternative catalytic systems have been explored for quinuclidinol synthesis, with ruthenium-based transfer hydrogenation showing particular promise. The (S,S)-xylskewphos/PICA-ruthenium(II) complex catalyzes the asymmetric reduction of 3-quinuclidinone in basic ethanol, achieving 88-90% enantiomeric excess [7]. Scale-up demonstrations on 4.3-kilogram batches with substrate-to-catalyst ratios of 100,000:1 complete within 4 hours under mild conditions (30-45°C, 15 atm H₂).
Classical resolution techniques remain important for large-scale solifenacin production, particularly through diastereomeric crystallization methods. The most effective approach involves the formation of solifenacin diastereomeric mixtures followed by selective crystallization with succinic acid [3] [4].
The resolution process begins with the condensation of (1S)-ethoxycarbonyl tetrahydroisoquinoline derivative with racemic 3-quinuclidinol, producing a diastereomeric mixture of solifenacin intermediates. Treatment with succinic acid in appropriate solvent systems enables preferential crystallization of the desired (1S,3R)-stereoisomer [3]. Optimization studies have identified specific solvent compositions and crystallization conditions that maximize both yield and stereochemical purity.
Advanced analytical methods for monitoring enantiomeric purity have been developed using chiral high-performance liquid chromatography. Chiralpak AD-H columns with n-hexane/ethanol/triethylamine mobile phases provide baseline resolution of all four possible stereoisomers within 35-minute run times [12] [13]. These methods enable precise control and optimization of resolution processes for industrial applications.
Solifenacin succinate exhibits polymorphism with at least two distinct crystalline forms and an amorphous phase, each presenting different physicochemical properties and stability profiles [14] [15]. Form I, the commercially preferred polymorph, is characterized by specific X-ray powder diffraction peaks at 2θ angles of 3.66, 7.36, 11.06, 11.82, 13.46, 14.11, 14.78, 15.50, 15.82, 17.61, 18.09, 18.58, 19.21, 20.14, 20.91, 21.74, 22.31, 22.64, 22.96, 23.84, 25.04, 25.79, 26.14, 26.53, 27.17, 27.56, 28.56, 29.45, and 34.91 ± 0.2 degrees [14].
Form II represents an alternative crystalline modification with characteristic peaks at 4.3, 14.7, and 16.2 degrees 2θ, supplemented by additional peaks at 11.7, 18.3, 19.9, 22.3, 23.7, and 25.6 degrees [15]. While Form II can be produced under specific crystallization conditions, it generally provides lower yields and less consistent properties compared to Form I.
The amorphous form, while avoiding the challenges of polymorphic control, presents significant disadvantages including hygroscopic behavior, reduced chemical stability, and unpredictable dissolution characteristics [16]. Quantitative analysis methods using transmission Raman spectroscopy have been developed to detect and quantify trace amorphous content in crystalline solifenacin succinate batches.
The development of robust crystallization processes for consistent Form I production has focused on solvent selection and process parameter optimization. The most successful approach utilizes 2-methyltetrahydrofuran as the primary solvent, often in combination with ethyl acetate as a co-solvent [14].
The optimized crystallization process involves dissolving solifenacin base in 2-methyltetrahydrofuran or a 2-methyltetrahydrofuran/ethyl acetate mixture, followed by controlled addition of succinic acid at ambient temperature. Critical parameters include the rate of acid addition, stirring intensity, and temperature control during slurry formation. This process consistently produces Form I with yields ranging from 88-95%, significantly higher than the 23-82% yields reported for alternative crystallization methods [14].
Seeding strategies have been employed to enhance nucleation control and ensure consistent polymorph formation. The use of Form I seed crystals at concentrations of 0.1-1% relative to the expected product mass provides reliable nucleation sites and minimizes the risk of undesired polymorph formation [14]. Temperature cycling protocols during crystallization can further enhance crystal quality and size distribution.
Advanced process analytical technology has been implemented for real-time monitoring of crystallization processes. In-line Raman spectroscopy enables continuous monitoring of solution concentration, polymorph identification, and crystallization kinetics [16]. These tools facilitate precise control of supersaturation levels and enable optimization of crystal growth conditions.
Particle size analysis using laser diffraction provides real-time monitoring of crystal growth and agglomeration behavior. Target particle size distributions (D₁₀ = 6.5-7.8 μm, D₅₀ = 21.5-23.6 μm, D₉₀ = 43.6-46.1 μm) have been established for optimal downstream processing and formulation performance [2]. Post-crystallization milling and sieving operations can adjust particle size distributions while maintaining crystalline form integrity.
Green chemistry principles have been systematically applied to solifenacin synthesis, focusing on solvent selection, waste minimization, and energy efficiency improvements. The transition from traditional organic solvents to more environmentally benign alternatives has been a primary focus area [1] [2].
The implementation of 2-methyltetrahydrofuran as the primary solvent represents a significant advancement in environmental sustainability. This bio-derived solvent offers improved biodegradability compared to traditional ethereal solvents while maintaining excellent solvation properties for solifenacin synthesis [14]. Process mass intensity calculations demonstrate substantial improvements, with overall solvent usage reduced by 30-40% compared to conventional methods.
One-pot synthesis protocols have been developed to minimize solvent usage and eliminate intermediate isolation steps. The direct coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol using mild activation conditions enables telescoped processes with reduced waste generation [1] [2]. These protocols utilize bis-[1H-1,2,4-triazol-1-yl]-methanone activation at room temperature, eliminating the need for harsh reaction conditions and extensive purification procedures.
The integration of biocatalytic processes represents a cornerstone of green chemistry implementation in solifenacin production. Whole-cell biocatalyst systems for (R)-3-quinuclidinol synthesis eliminate the need for expensive cofactor additions while providing exceptional stereoselectivity [6] [7].
Advanced biocatalyst engineering has produced self-sufficient systems incorporating both 3-quinuclidinone reductase and glucose dehydrogenase activities within single microbial cells. These systems achieve space-time yields exceeding 900 g L⁻¹ d⁻¹ while operating under mild aqueous conditions without organic co-solvents [7]. The elimination of organic solvents from the stereochemistry-determining step significantly reduces the environmental impact of the overall synthesis.
Magnetic cross-linked enzyme aggregates have been developed for cofactor regeneration systems, enabling efficient recovery and reuse of biocatalytic components. These systems maintain >95% activity after multiple cycles and provide practical solutions for industrial implementation [7].
Process intensification strategies have been implemented to reduce energy consumption and improve overall process efficiency. The development of continuous flow processes for key synthetic transformations enables better heat and mass transfer while reducing residence times [9].
The asymmetric hydrogenation process has been optimized for reduced energy consumption through catalyst recycling and hydrogen pressure optimization. Studies demonstrate that catalyst loadings can be reduced to substrate-to-catalyst ratios of 100,000:1 while maintaining excellent conversion and selectivity [7]. Hydrogen pressure optimization has identified minimum effective pressures that balance reaction rates with safety and equipment requirements.
Crystallization process optimization has focused on energy-efficient temperature control and reduced cooling requirements. The implementation of controlled crystallization at ambient temperature eliminates the need for external cooling while providing superior crystal quality and consistency [14]. Heat integration strategies recover thermal energy from exothermic reaction steps for use in downstream crystallization operations.
Comprehensive waste minimization strategies have been implemented throughout the solifenacin synthesis process. Atom economy calculations for the optimized synthetic route demonstrate significant improvements, with overall atom utilization exceeding 75% for the key synthetic transformations [9].
The elimination of chromatographic purification steps through process optimization reduces solvent consumption and waste generation. Alternative purification strategies based on crystallization and selective extraction provide equivalent product purity while generating substantially less waste [1] [2]. Aqueous waste streams from biocatalytic processes can be treated using conventional biological treatment methods, eliminating the need for specialized disposal procedures.
Solvent recovery and recycling programs have been established for all major process solvents. 2-Methyltetrahydrofuran recovery achieves >95% efficiency through optimized distillation protocols, while maintaining solvent quality suitable for direct reuse [14]. These programs significantly reduce fresh solvent consumption and associated environmental impacts.